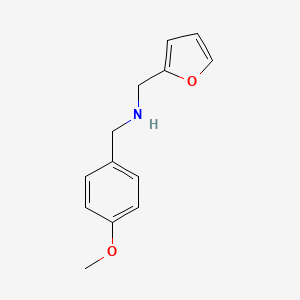

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

Description

Structural Significance of the Furan (B31954) and Benzylamine (B48309) Moieties in Compound Design

The chemical architecture of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is defined by its two primary constituent parts: the furan ring and the benzylamine scaffold.

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom, which is a crucial scaffold in numerous pharmacologically active compounds. orientjchem.org Its inclusion in molecular design is a significant synthetic strategy in drug discovery. utripoli.edu.lyresearchgate.net The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of a lead molecule, such as solubility and bioavailability. semanticscholar.org Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgutripoli.edu.lyresearchgate.net The furan ring can also serve as a bioisostere of a benzene (B151609) ring, a substitution that can lead to enhanced biological effects. wisdomlib.org

The benzylamine moiety is a common precursor in organic chemistry and is used extensively in the industrial production of many pharmaceuticals. wikipedia.orgchemicalbook.com It consists of a benzyl (B1604629) group attached to an amine functional group. wikipedia.org The amine's nucleophilicity makes it valuable in various substitution and condensation reactions. sinocurechem.com The benzyl group itself can be used as a masked source of ammonia (B1221849) in synthesis, as it can be removed later via hydrogenolysis. wikipedia.org In this specific compound, the benzyl ring is substituted with a 4-methoxy group. This electron-donating group can influence the molecule's electronic properties and resonance stability, potentially affecting its interactions with biological targets.

Contextual Overview of Secondary Amines in Synthetic Pathways

Secondary amines are organic compounds defined by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. fiveable.me They are an important class of compounds that occur in nature within proteins, vitamins, and alkaloids. ncert.nic.in Biologically active molecules such as adrenaline and ephedrine (B3423809) contain a secondary amino group. ncert.nic.in

In synthetic chemistry, secondary amines are highly versatile building blocks. amerigoscientific.com The lone pair of electrons on the trivalent nitrogen atom makes them both Lewis bases and effective nucleophiles. ncert.nic.innumberanalytics.com This reactivity allows them to participate in a wide array of fundamental organic reactions:

Basicity : Amines are basic and react with acids to form ammonium (B1175870) salts. ncert.nic.innumberanalytics.com This property is often exploited to separate amines from non-basic compounds. ncert.nic.in

Alkylation : They can undergo alkylation upon reaction with alkyl halides. ncert.nic.in

Acylation : Primary and secondary amines react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation to form amides. ncert.nic.in

Nucleophilic Substitution : As potent nucleophiles, they are key reactants in substitution reactions for creating new carbon-nitrogen bonds. amerigoscientific.comnumberanalytics.com

Due to their reactivity, amines are crucial intermediates in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com

Scope and Importance of Academic Research on this compound Derivatives

While academic literature on this compound itself is limited, its structure represents a valuable scaffold for the development of novel derivatives with potential therapeutic applications. The importance of research in this area lies in combining the known biological activities of the furan nucleus with the synthetic versatility of the benzylamine framework to explore new chemical space.

Research on derivatives focuses on how structural modifications can introduce or modulate biological activity. Slight changes in the substitution pattern on the furan ring can significantly alter its biological effects. utripoli.edu.ly Similarly, modifications to the benzylamine portion can fine-tune a molecule's properties. For instance, the addition of different functional groups or alkyl chains can impact anti-inflammatory or antimicrobial efficacy. The investigation of related structures shows that incorporating different heterocyclic rings, such as tetrazole, can introduce specific properties like antimicrobial activity, likely due to an increased capacity for hydrogen bonding.

The table below compares this compound with related compounds, illustrating how structural changes influence their potential applications and properties, highlighting the scope for future research.

| Compound Name | Molecular Formula | Key Substituents | Notable Properties/Activities | Reference |

|---|---|---|---|---|

| This compound | C₁₃H₁₅NO₂ | Furan-2-ylmethyl, 4-methoxy-benzyl | Versatile synthetic building block with potential anticancer and neuroactive properties. | |

| Decyl-(4-methoxy-benzyl)-methyl-1-amine (DMMA) | C₁₉H₃₃NO | Decyl chain, 4-methoxy-benzyl | Reported anti-inflammatory activity. Suggests alkyl chain length can modulate bioavailability. | |

| [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine | C₁₄H₁₅Cl₂N₃O | Pyrimidine (B1678525) ring, dichloro substituents | High-purity intermediate. The pyrimidine ring may enhance interactions with kinases or nucleic acids. | |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Variable | Tetrazole ring, furan-2-ylmethyl | Reported antimicrobial activity. The tetrazole ring may increase hydrogen-bonding capacity. |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine |

| Adrenaline |

| Alniditan |

| Benzylamine |

| Decyl-(4-methoxy-benzyl)-methyl-1-amine (DMMA) |

| Ephedrine |

| Furan |

| This compound |

| Lacosamide |

| Moxifloxacin |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine |

| Nebivolol |

| Nitrofurantoin |

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLTNSLLMYDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355123 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-03-3 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Furan 2 Ylmethyl 4 Methoxy Benzyl Amine and Analogues

Reductive Amination Approaches for the Formation of Secondary Amine Linkages

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. This method is widely employed for the synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine from furfural (B47365) and 4-methoxybenzylamine (B45378).

Catalytic Hydrogenation of Iminium Intermediates

The reaction between furfural and 4-methoxybenzylamine initially forms an N-(furan-2-ylmethylidene)-1-(4-methoxyphenyl)methanamine (an imine or Schiff base) intermediate. This intermediate can be protonated to form an iminium ion, which is then subjected to catalytic hydrogenation to yield the target secondary amine. Various catalysts and hydrogen sources can be employed for this reduction.

Heterogeneous catalysts are often favored for their ease of separation and recyclability. For the conversion of furanic aldehydes to amines, catalysts based on nickel, cobalt, rhodium, and palladium have been investigated. For instance, reductive amination of furfural with various amines has been successfully achieved using catalysts like Rh/Al2O3, which can provide high selectivity under optimized conditions. organic-chemistry.org The choice of catalyst and reaction parameters such as hydrogen pressure and temperature is critical to achieve high yields and prevent side reactions, such as hydrogenation of the furan (B31954) ring. organic-chemistry.org

| Catalyst | Reductant | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Rh/Al2O3 | H2 | Aqueous NH3 | 80 | - | ~92 (for furfurylamine) | organic-chemistry.org |

| Ni/SiO2 | H2 | Methanolic NH3 | 90 | - | 98 (for furfurylamine) | researchgate.net |

| Raney Co | H2 | - | - | - | 98.9 (for furfurylamine) | researchgate.net |

| Pd/Al2O3 | H2 | - | 25 | 1 | >90 (for tetrahydrofurfurylamines) | rsc.org |

Chemo- and Regioselective Reductive Amination Protocols

A significant challenge in the reductive amination of furfural is achieving chemoselectivity, specifically the reduction of the imine C=N bond without affecting the furan ring or the carbonyl group of unreacted aldehyde. The regioselectivity is generally not a concern in this specific reaction as the imine forms at the aldehyde functionality.

The selectivity of the reaction can be controlled by careful selection of the catalyst and reaction conditions. For example, in the reductive amination of furfural, excess ammonia (B1221849) has been shown to inhibit the hydrogenation of the furan ring. rsc.org The catalyst's properties, such as the nature of the metal and the support, play a crucial role in directing the reaction towards the desired amine product. taylorfrancis.com For instance, the use of certain nickel phyllosilicate precursors has been shown to provide high yields of furfurylamine (B118560) while suppressing the formation of secondary amines and tetrahydrofurfurylamine. rsc.org

Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling Strategies

Transition-metal-catalyzed reactions offer powerful alternatives for C-N bond formation. Ligand-promoted ruthenium-catalyzed deaminative coupling has emerged as a promising method for the synthesis of secondary amines from primary amines. This strategy involves the coupling of two different primary amines with the elimination of ammonia. ias.ac.in

While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, the general principle involves the reaction of furan-2-ylmethanamine with 4-methoxybenzylamine in the presence of a suitable ruthenium catalyst. The catalyst facilitates the activation of C-N and N-H bonds, leading to the formation of the desired secondary amine. These reactions are often highly chemoselective and can proceed without the need for reactive reagents or the formation of wasteful byproducts. rsc.org

Mitsunobu Reaction as a Versatile Tool for C-N Bond Formation in Amine Synthesis

The Mitsunobu reaction is a well-established method for the formation of C-O, C-S, and C-N bonds from an alcohol and a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu This reaction can be adapted for the synthesis of this compound by reacting furfuryl alcohol with 4-methoxybenzylamine.

In this approach, the alcohol is activated by the phosphine-azodicarboxylate system, making it a good leaving group for nucleophilic attack by the amine. The reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral furfuryl alcohol. While the standard Mitsunobu reaction is effective for acidic nucleophiles, modifications have been developed to accommodate more basic amines. researchgate.net

| Alcohol | Amine | Reagents | Solvent | Yield (%) | Reference |

| General Primary/Secondary Alcohols | Phthalimide/Hydrogen Azide | DEAD/DIAD, PPh3 | Various | - | organic-chemistry.org |

| Benzyl (B1604629) Alcohols | Basic Amines | NHP-butane, ADDP | - | Good to Excellent | researchgate.net |

Derivatization Strategies from Precursor Compounds

An alternative approach to the synthesis of this compound involves the derivatization of precursor compounds. This can be achieved through the N-alkylation of a primary amine with a suitable alkylating agent.

Two primary pathways can be envisioned:

Alkylation of furan-2-ylmethanamine: Reacting furan-2-ylmethanamine with 4-methoxybenzyl chloride or another suitable electrophile in the presence of a base.

Alkylation of 4-methoxybenzylamine: Reacting 4-methoxybenzylamine with a furan-2-ylmethyl halide or sulfonate.

This classical synthetic approach is straightforward, though it may sometimes lead to the formation of tertiary amines as byproducts. The choice of base, solvent, and reaction temperature can be optimized to maximize the yield of the desired secondary amine.

| Amine Precursor | Alkylating Agent | Base | Solvent | Product |

| Furan-2-ylmethanamine | 4-Methoxybenzyl chloride | e.g., K2CO3, Et3N | e.g., CH3CN, DMF | This compound |

| 4-Methoxybenzylamine | Furan-2-ylmethyl chloride | e.g., K2CO3, Et3N | e.g., CH3CN, DMF | This compound |

Mechanistic and Transformative Chemical Reactions of Furan 2 Ylmethyl 4 Methoxy Benzyl Amine

Reactions Involving the Furan (B31954) Heteroaromatic System

The furan ring is a five-membered aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the oxygen atom. pearson.comchemicalbook.com This heightened reactivity, however, is paired with a lower resonance energy, making the ring susceptible to opening under harsh acidic or oxidative conditions. The substituent at the C2 position, the -(4-methoxy-benzyl)-aminomethyl group, plays a crucial role in directing the regioselectivity of subsequent reactions on the furan ring.

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions. The preferred site of attack is the α-carbon (C2 or C5) because the resulting carbocation intermediate, known as a sigma complex, is stabilized by three resonance structures, which is more than the two resonance structures that stabilize the intermediate from a β-carbon (C3 or C4) attack. chemicalbook.comquora.com

In Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, the C2 position is already substituted. The alkylamine substituent is generally considered to be an activating group, further enhancing the electron density of the furan ring. Consequently, electrophilic attack is strongly directed to the vacant C5 position, which is electronically and sterically favored.

Common electrophilic aromatic substitution reactions applicable to the furan ring of this molecule include:

Nitration: Typically carried out using mild nitrating agents like acetyl nitrate (B79036) (CH₃COONO₂) to avoid ring degradation that can occur with stronger acidic mixtures like HNO₃/H₂SO₄.

Halogenation: Accomplished with reagents such as bromine in dioxane or N-bromosuccinimide (NBS) under non-acidic conditions to introduce a halogen atom at the C5 position.

Friedel-Crafts Reactions: Acylation is more common than alkylation. It is typically performed using an acid anhydride (B1165640) (e.g., acetic anhydride) with a mild Lewis acid catalyst (e.g., ZnCl₂) to install an acyl group at the C5 position.

| Reaction Type | Typical Reagents | Major Product (Substitution at C5) |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-Nitro-furan-2-ylmethyl-(4-methoxy-benzyl)-amine |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-furan-2-ylmethyl-(4-methoxy-benzyl)-amine |

| Friedel-Crafts Acylation | Acetic anhydride / ZnCl₂ | 1-(5-((4-methoxybenzyl)aminomethyl)furan-2-yl)ethan-1-one |

The oxidation of the furan moiety can be complex, often leading to ring-opened products. However, under controlled conditions, selective transformations are possible. The oxidation of furfurylamines can lead to various products depending on the oxidant and reaction conditions. One significant transformation is the aza-Achmatowicz reaction, where oxidation of a furfurylamine (B118560) can lead to the formation of a substituted piperidinone after ring rearrangement.

To achieve a Furan-2-carboxylic acid derivative from this compound, the oxidation would need to target the methylene (B1212753) group attached to the furan ring (the furfuryl position) without cleaving the ring. This can be challenging due to the sensitivity of the furan ring. Potential, though aggressive, oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could be employed under carefully controlled pH and temperature to convert the CH₂-N group into a carboxylic acid. Alternatively, a multi-step sequence involving protection of the amine, oxidation of the furfuryl carbon, and subsequent deprotection could yield the desired product.

The furan ring can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes like cyclopentadiene, and the resulting cycloadducts can undergo a retro-Diels-Alder reaction upon heating. nih.govrsc.org

The presence of the electron-donating alkylamine substituent at the C2 position of this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org These reactions typically yield an oxygen-bridged bicyclic adduct.

| Dienophile | Reaction Type | Expected Product |

| Maleic Anhydride | [4+2] Cycloaddition | An oxabicycloheptene adduct with the amine side chain at the bridgehead carbon. |

| Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | An oxabicycloheptadiene adduct, which can be converted to a substituted benzene derivative. |

While furan typically acts as a diene, furans substituted with strong electron-withdrawing groups can act as dienophiles. However, given the electron-donating nature of the substituent in this compound, its role as a dienophile is not favored.

Reactivity at the Benzylamine (B48309) Moiety and the Methoxy-Substituted Benzene Ring

The benzylamine portion of the molecule contains a nucleophilic secondary amine and an activated aromatic ring, providing additional sites for chemical modification.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It can readily react with a variety of electrophiles.

N-Alkylation: The amine can be further alkylated by reaction with alkyl halides (e.g., methyl iodide) via an S_N2 mechanism to form a tertiary amine. nih.gov Over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) yields the corresponding N-acyl derivative (an amide). nih.govorientjchem.org This reaction is often used to protect the amine functionality.

| Reaction Type | Electrophilic Reagent | Functional Group Formed |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

The 4-methoxybenzyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the methoxy (B1213986) group. The methoxy group is a powerful ortho, para-director. libretexts.org Since the para position is occupied by the aminomethyl group, incoming electrophiles will be directed to the two equivalent ortho positions (C3 and C5) relative to the methoxy group.

The reaction rate for substitution on this ring is significantly faster than on unsubstituted benzene. libretexts.org Standard electrophilic aromatic substitution reactions can be carried out under mild conditions.

| Reaction Type | Typical Reagents | Major Product (Substitution at C3/C5) |

| Nitration | Dilute HNO₃ / Acetic Acid | Furan-2-ylmethyl-(3-nitro-4-methoxy-benzyl)-amine |

| Bromination | Br₂ / Acetic Acid | Furan-2-ylmethyl-(3-bromo-4-methoxy-benzyl)-amine |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ (mild) | Furan-2-ylmethyl-(3-acetyl-4-methoxy-benzyl)-amine |

Selective Cleavage and Reduction of the Benzylamine Moiety

The N-(4-methoxy-benzyl) group, often referred to as the para-methoxybenzyl (PMB) group, is a widely utilized protecting group for amines in organic synthesis. Its prevalence is due to its stability under a range of conditions and, crucially, its susceptibility to selective cleavage under specific oxidative or reductive protocols. In the context of this compound, the removal of this group is a key transformation, yielding the primary amine, Furan-2-ylmethanamine, a valuable building block for further functionalization.

The primary method for the cleavage of the N-benzyl bond is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The process proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis, which liberates the debenzylated amine and toluene (B28343) (or in this case, 4-methoxytoluene). The reaction is generally clean and efficient, though the choice of solvent and pressure can be optimized for yield.

Alternatively, the electron-donating nature of the methoxy group on the benzyl (B1604629) ring makes the PMB group susceptible to oxidative cleavage. Reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) can effectively remove the PMB group, often under milder conditions than hydrogenolysis, which is advantageous if other reducible functional groups are present in the molecule. Strong acids, like trifluoroacetic acid (TFA), can also be employed for cleavage, exploiting the stability of the resulting 4-methoxybenzyl cation.

The selective deprotection of this compound is summarized in the table below, showcasing typical conditions reported for the N-debenzylation of similar substrates.

| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12 | Furan-2-ylmethanamine | 95 |

| 2 | DDQ (1.2 equiv.) | CH₂Cl₂/H₂O | 25 | 3 | Furan-2-ylmethanamine | 88 |

| 3 | Ceric Ammonium Nitrate (2.5 equiv.) | Acetonitrile/H₂O | 0 | 1 | Furan-2-ylmethanamine | 91 |

| 4 | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 25 | 4 | Furan-2-ylmethanamine | 85 |

Multi-Component and Cascade Transformations

The structural features of this compound make it an ideal candidate for complex multi-component and cascade reactions, which allow for the rapid construction of molecular complexity from simple precursors in a single synthetic operation.

Investigation of Mannich-Type Reactions with this compound

The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. oarjbp.comwikipedia.org this compound can serve as the secondary amine component in this three-component reaction.

The mechanism begins with the reaction between the secondary amine and an aldehyde, typically formaldehyde, to form a highly electrophilic Eschenmoser's salt analogue or a related iminium ion. wikipedia.org This intermediate is then attacked by a nucleophile, which is the enol form of a ketone or another compound with an active hydrogen. The result is the formation of a β-amino carbonyl compound, known as a Mannich base. This transformation is significant as it introduces a new C-C bond and incorporates the complex amine structure into a new, larger molecule in a single step. For instance, reaction with acetone (B3395972) would yield a functionalized aminoketone. The versatility of the reaction allows for a wide range of carbonyl compounds and aldehydes to be employed, leading to a diverse library of potential products.

The table below illustrates the expected products from Mannich-type reactions involving this compound with various carbonyl compounds.

| Entry | Aldehyde | Carbonyl Compound | Product |

| 1 | Formaldehyde | Acetone | 1-(Furan-2-yl)-N-(4-methoxybenzyl)-3-oxobutan-2-aminium derivative |

| 2 | Formaldehyde | Acetophenone | 1-(Furan-2-yl)-N-(4-methoxybenzyl)-3-oxo-3-phenylpropan-1-aminium derivative |

| 3 | Formaldehyde | Cyclohexanone | 2-{[Furan-2-ylmethyl-(4-methoxy-benzyl)]-methyl}-cyclohexanone |

| 4 | Benzaldehyde | Acetone | 1-(Furan-2-yl)-N-(4-methoxybenzyl)-3-oxo-1-phenylbutan-2-aminium derivative |

Oxidative Cyclization Pathways for Novel Heterocyclic Formations

Cascade reactions initiated by the amine or furan moiety can lead to the formation of novel heterocyclic systems. A prominent example of such a transformation is an acid-catalyzed Pictet-Spengler-type reaction. nih.govwikipedia.org In this cascade, the amine condenses with an aldehyde to form an iminium ion. Subsequently, the electron-rich furan ring acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization, followed by rearomatization or subsequent steps, can generate complex fused heterocyclic scaffolds.

For example, a reaction with an aldehyde could lead to the formation of a furopyridine or related polycyclic structure. The furan ring provides the necessary nucleophilicity for the ring-closing step, a role often played by activated benzene rings in traditional Pictet-Spengler reactions. nih.govresearchgate.net This pathway opens avenues for synthesizing novel classes of nitrogen-containing heterocycles that are otherwise difficult to access. The reaction conditions, particularly the choice of acid catalyst and solvent, are critical for directing the reaction towards the desired cyclized product and minimizing side reactions.

The potential for forming diverse heterocyclic systems via this pathway is highlighted in the following table, which outlines potential products from the reaction with different aldehydes.

| Entry | Aldehyde | Catalyst | Proposed Heterocyclic Product |

| 1 | Glyoxal | Trifluoroacetic Acid (TFA) | Substituted Furo[3,2-c]pyridine |

| 2 | Phenylglyoxal | Sc(OTf)₃ | Phenyl-substituted Furo[3,2-c]pyridine |

| 3 | 4-Nitrobenzaldehyde | p-Toluenesulfonic Acid (p-TsOH) | (4-Nitrophenyl)-substituted Tetrahydrofuropyridine |

| 4 | Furan-2-carbaldehyde | Formic Acid | Difuryl-fused Pyridine (B92270) derivative |

These oxidative cyclization pathways underscore the utility of this compound as a precursor for generating molecular diversity in heterocyclic chemistry.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

One-dimensional NMR spectroscopy offers a fundamental overview of the compound's structure.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets in the aromatic region, a result of their mutual coupling. The protons of the furan (B31954) ring will also resonate in the downfield region, exhibiting characteristic coupling patterns. The methylene (B1212753) protons adjacent to the nitrogen atom and the methoxy (B1213986) protons will appear as singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom. The carbon atoms of the aromatic and furan rings will be observed in the downfield region, while the methylene and methoxy carbons will appear at higher field strengths. The chemical shift of the methoxy carbon is typically found around 55-60 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan Ring Protons | 6.2-7.4 | 107-154 |

| Benzyl (B1604629) Ring Protons | 6.8-7.3 | 114-159 |

| Methylene Protons (CH₂) | 3.6-3.8 | 45-55 |

| Methoxy Protons (OCH₃) | ~3.8 | ~55 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially in cases of signal overlap, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the furan and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift. A study on the related compound N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the utility of 2D NMR in resolving complex spectra. scielo.brresearchgate.net

While specific data for this compound is not available, advanced NMR techniques could provide deeper structural and dynamic insights.

Variable-Temperature (VT) NMR: These studies can reveal information about conformational dynamics, such as restricted rotation around single bonds, which might be present in a flexible molecule like this.

Isotopic Labeling: The synthesis of isotopically labeled (e.g., with ¹³C or ¹⁵N) analogues of the compound would allow for more sensitive and specific NMR experiments to probe particular aspects of its structure and reactivity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show a series of absorption bands indicative of its structure.

Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic and furan) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C stretching (aromatic and furan) | 1500-1600 |

| C-N stretching | 1180-1360 |

| C-O-C stretching (furan) | 1000-1300 |

| C-O stretching (ether) | 1000-1300 |

Note: These are typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₃H₁₅NO₂), the calculated exact mass is 217.1103 g/mol . HRMS, often coupled with Electrospray Ionization (ESI-MS), would be expected to show a prominent [M+H]⁺ ion at m/z 218.1176. Analysis of the fragmentation pattern can provide further structural information. For instance, cleavage of the C-N bonds is a common fragmentation pathway for such amines. scielo.br

Computational Chemistry and Theoretical Investigations of Furan 2 Ylmethyl 4 Methoxy Benzyl Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular parameters that offer insights into the stability, reactivity, and bonding characteristics of a compound.

Optimization of Molecular Conformations and Geometrical Parameters

The initial step in a DFT study involves the optimization of the molecular geometry to find the lowest energy conformation. For a molecule like Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, this process would involve determining the most stable arrangement of its constituent furan (B31954), methylamine, and 4-methoxybenzyl groups. The conformational landscape of benzylamine (B48309), for instance, is known to be influenced by non-bonding interactions such as C-H···N and N-H···π intramolecular hydrogen bonds. researchgate.net In one conformation, the amino group is in a gauche position relative to the aromatic plane, while in another, it is perpendicular. researchgate.net

Similarly, studies on furan-2-carbohydrazide (B108491) derivatives have utilized DFT and Hartree-Fock methods with basis sets like 6-311+G(d,p) to calculate and predict molecular geometries. manchester.ac.uk These calculations provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. For the title compound, one would expect a complex potential energy surface with multiple local minima corresponding to different rotational isomers.

Table 1: Representative Calculated Geometrical Parameters for Structurally Similar Compounds

| Parameter | Compound Fragment | Method/Basis Set | Calculated Value |

|---|---|---|---|

| C-N Bond Length | Benzylamine | Not Specified | Not Specified |

| C-O-C Angle | Anisole | Not Specified | Not Specified |

| Furan Ring Angles | Furan | G4 | Good agreement with experimental data |

Elucidation of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Maps

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. emerginginvestigators.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org For nitrogen-based drugs, a HOMO-LUMO gap in the range of 3.5-4.5 eV is often associated with proper stability and reactivity. emerginginvestigators.org DFT calculations on furan derivatives have been used to determine these energy gaps and predict their electronic behavior. mdpi.comrsc.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ucsb.edu MEP maps display regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the oxygen and nitrogen atoms would be expected to be regions of high negative potential, while the amine hydrogen atoms would exhibit positive potential. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine Schiff base (PPR1b) | DFT | Not Specified | Not Specified | 2.85 |

| Ti-furan complex | DFT | Not Specified | Not Specified | Not Specified |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by interpreting the electronic wavefunction in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. materialsciencejournal.org This analysis is particularly useful for understanding intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. materialsciencejournal.org The interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO leads to electron delocalization and stabilization of the molecule. materialsciencejournal.org The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. materialsciencejournal.org For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.netnih.gov

Thermodynamic Property Calculations (Entropy, Enthalpy, Heat Capacity)

DFT calculations can be used to predict the thermodynamic properties of molecules, such as entropy, enthalpy, and heat capacity. nih.gov These properties are essential for understanding the stability of a compound and its behavior at different temperatures. Studies on furan and its derivatives have successfully employed DFT methods, in conjunction with isodesmic reactions, to obtain accurate thermochemical data. researchgate.net The gas-phase enthalpies of formation for various energetic compounds based on benzofuroxan (B160326) have been calculated using DFT, demonstrating the utility of this approach for predicting thermodynamic parameters. nih.gov Similar calculations for this compound would provide valuable insights into its thermodynamic stability.

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov

This analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov For example, studies on methoxybenzylidene derivatives have shown the importance of H···H, C···H/H···C, and O···H/H···O contacts in their crystal structures. nih.goviucr.orgnih.goviucr.org For this compound, one would expect N-H···O or N-H···N hydrogen bonds to play a significant role in its crystal packing, in addition to van der Waals interactions.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) |

|---|---|---|---|

| (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide | 62.6 | 15.8 | 15.3 |

| N-{3-[(4-methoxyphenyl)formamido]benzoyl}-4-nitrobenzamide | 29.0 | 28.2 | 30.5 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. DFT methods are frequently used to study reaction kinetics and thermodynamics. For instance, the formation of furan from the thermal processing of foods has been investigated using DFT to understand the step-by-step transformation of precursors like acetaldehyde (B116499) and glycolaldehyde. researchgate.net

In the context of this compound, computational studies could be employed to investigate its synthesis, degradation, or participation in various chemical reactions. For example, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in a Brønsted superacid has been studied using DFT to identify the reactive electrophilic species. mdpi.com Similarly, the mechanism of furan oxidation by ozone has been developed based on experimental and computational data. rsc.org Such studies could predict the most likely reaction pathways and the stability of intermediates, providing a deeper understanding of the chemical behavior of the title compound.

Furan 2 Ylmethyl 4 Methoxy Benzyl Amine As a Key Building Block in Complex Organic Synthesis

Design and Synthesis of Diverse Heterocyclic Frameworks

The unique structural motifs within Furan-2-ylmethyl-(4-methoxy-benzyl)-amine and its primary amine analogues provide multiple reaction sites for constructing complex heterocyclic systems. The nucleophilic nitrogen atom and the diene character of the furan (B31954) ring are key features exploited in cyclization and cycloaddition reactions to yield valuable scaffolds for medicinal and materials chemistry.

Imidazole (B134444) Synthesis: The synthesis of highly substituted imidazoles can be achieved through multicomponent reactions. A plausible route to incorporate the furan-2-ylmethyl moiety involves a four-component condensation. In this approach, a primary amine precursor, Furan-2-ylmethylamine, can react with an α-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and ammonia (B1221849) or an ammonium (B1175870) salt. This assembly, a variation of the Radziszewski imidazole synthesis, yields a highly substituted imidazole ring bearing the furan-2-ylmethyl group on one of its nitrogen atoms.

Dihydroisoxazole Synthesis: Dihydroisoxazole rings are commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine (B1172632). To generate derivatives incorporating the furan moiety, furfural (B47365) can be used as the starting aldehyde in a Claisen-Schmidt condensation with various acetophenones to produce furan-containing chalcones. These intermediates then undergo a cyclization reaction with hydroxylamine hydrochloride in a refluxing solvent, often with a weak acid or base, to yield 3,5-disubstituted 4,5-dihydroisoxazoles where the furan ring is at the 5-position. ijpcbs.com

| Entry | Acetophenone Derivative | Furan-Chalcone Intermediate | Resulting 5-(Furan-2-yl)-4,5-dihydroisoxazole Derivative | Yield (%) |

| 1 | Acetophenone | 1-(Furan-2-yl)-3-phenylprop-2-en-1-one | 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole | 82 |

| 2 | 4-Chloroacetophenone | 3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydroisoxazole | 75 |

| 3 | 4-Aminoacetophenone | 3-(4-Aminophenyl)-1-(furan-2-yl)prop-2-en-1-one | 3-(4-Aminophenyl)-5-(furan-2-yl)-4,5-dihydroisoxazole | 70 |

| 4 | 4-Nitroacetophenone | 1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 5-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole | 78 |

Table 1: Synthesis of 5-(Furan-2-yl)-4,5-dihydroisoxazole Derivatives via Furan-Chalcone Intermediates. Data adapted from related syntheses. ijpcbs.com

Tetrazole Synthesis: The tetrazole ring is a significant bioisostere for the carboxylic acid group in medicinal chemistry. Research has demonstrated a successful pathway to N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. This synthesis begins with a furan-2-ylmethylamine precursor, which is first converted to a corresponding thiourea (B124793). The subsequent and key transformation is an oxidative desulfurization and cyclization of the thiourea with sodium azide. This step often employs mercury salts as desulfurization agents to facilitate the formation of the 1,5-disubstituted tetrazole ring, yielding the final products in good yields.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orguctm.edu Furan-2-ylmethylamine, as a primary amine precursor to the title compound, is an ideal substrate for this reaction. The reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org This method allows for the synthesis of a variety of N-(furan-2-ylmethyl)pyrroles by simply changing the 1,4-dicarbonyl starting material. nih.govresearchgate.net

| Entry | 1,4-Dicarbonyl Compound | N-(Furan-2-ylmethyl)pyrrole Product |

| 1 | 2,5-Hexanedione | 1-(Furan-2-ylmethyl)-2,5-dimethylpyrrole |

| 2 | 1,4-Diphenyl-1,4-butanedione | 1-(Furan-2-ylmethyl)-2,5-diphenylpyrrole |

| 3 | 3,4-Dimethyl-2,5-hexanedione | 1-(Furan-2-ylmethyl)-2,5-diethyl-3,4-dimethylpyrrole |

| 4 | Succinaldehyde | 1-(Furan-2-ylmethyl)pyrrole |

Table 2: Representative Pyrrole Scaffolds Synthesized via Paal-Knorr Condensation of Furan-2-ylmethylamine.

Applications in Amidation and Cyclic Imide Formation

The nucleophilicity of the nitrogen atom in this compound allows for its effective use in acylation reactions, leading to the formation of amides and, with appropriate precursors, cyclic imides.

Amidation: As a secondary amine, this compound readily undergoes N-acylation to form tertiary amides. This transformation can be achieved by reacting the amine with acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. Alternatively, direct condensation with carboxylic acids is possible using a wide range of modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack.

Cyclic Imide Formation: The synthesis of N-substituted cyclic imides, such as succinimides and phthalimides, requires a primary amine. Therefore, Furan-2-ylmethylamine is the appropriate precursor for this application. The synthesis is a two-step process wherein the primary amine first reacts with a cyclic anhydride (B1165640) (e.g., succinic anhydride or phthalic anhydride) at room temperature to open the ring and form an intermediate amic acid. Subsequent heating of the amic acid, often with a dehydrating agent like acetic anhydride or thionyl chloride, induces cyclization and elimination of water to furnish the final N-(furan-2-ylmethyl) cyclic imide. researchgate.net

| Precursor Amine | Anhydride | Intermediate | Cyclic Imide Product |

| Furan-2-ylmethylamine | Succinic Anhydride | 4-((Furan-2-ylmethyl)amino)-4-oxobutanoic acid | N-(Furan-2-ylmethyl)succinimide |

| Furan-2-ylmethylamine | Phthalic Anhydride | 2-((Furan-2-ylmethyl)carbamoyl)benzoic acid | N-(Furan-2-ylmethyl)phthalimide |

| Furan-2-ylmethylamine | Maleic Anhydride | 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid | N-(Furan-2-ylmethyl)maleimide |

Table 3: Synthesis of N-(Furan-2-ylmethyl) Cyclic Imides from a Primary Amine Precursor.

Preparation of Structurally Diverse Amine Analogues for Chemical Space Exploration

The most direct and versatile method for preparing this compound and its analogues is reductive amination. sctunisie.orgnih.gov This powerful reaction involves the condensation of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine. google.comrsc.org This one-pot procedure allows for significant structural diversity by simply varying the aldehyde and amine starting materials. nih.gov

To explore the chemical space around the parent compound, analogues can be systematically synthesized by:

Varying the Furan Aldehyde: Using substituted furfurals (e.g., 5-methylfurfural, 5-hydroxymethylfurfural) allows for modification of the furan portion of the molecule.

Varying the Benzylamine (B48309): Employing a library of substituted benzylamines (e.g., those with different electronic and steric properties on the aromatic ring) allows for modification of the benzyl (B1604629) portion.

This strategy provides a robust platform for generating a library of related secondary amines for further synthetic applications or for screening in drug discovery programs.

| Entry | Furan Aldehyde Component | Benzylamine Component | Resulting Secondary Amine Analogue |

| 1 | Furfural | 4-Methoxybenzylamine (B45378) | This compound |

| 2 | 5-Methylfurfural | 4-Methoxybenzylamine | (5-Methyl-furan-2-ylmethyl)-(4-methoxy-benzyl)-amine |

| 3 | Furfural | Benzylamine | Benzyl-(furan-2-ylmethyl)-amine |

| 4 | Furfural | 4-Chlorobenzylamine | (4-Chloro-benzyl)-(furan-2-ylmethyl)-amine |

| 5 | 5-Hydroxymethylfurfural | 4-Methoxybenzylamine | (5-Hydroxymethyl-furan-2-ylmethyl)-(4-methoxy-benzyl)-amine |

| 6 | Furfural | 3,4-Dimethoxybenzylamine | (3,4-Dimethoxy-benzyl)-(furan-2-ylmethyl)-amine |

Table 4: Examples of Structurally Diverse Amine Analogues Prepared via Reductive Amination.

Future Research Directions and Innovative Methodological Advancements

Development of Sustainable and Green Chemistry Syntheses for Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research in the synthesis of this compound will likely prioritize these aspects.

A primary focus will be the utilization of starting materials derived from renewable biomass. mdpi.com Furfural (B47365), the precursor to the furan-2-ylmethyl moiety, is readily obtainable from lignocellulosic biomass, positioning it as a key platform chemical for sustainable industrial processes. mdpi.commdpi.com Research will likely aim to integrate this bio-based feedstock into streamlined, high-yield synthetic routes.

Methodologically, a shift away from conventional solvent-based, high-temperature reactions is anticipated. Innovations may include:

Solvent-Free Reactions: Inspired by syntheses of related compounds, solvent-free reduction and treatment steps could significantly reduce chemical waste and simplify product purification. ugm.ac.id

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, offering an energy-efficient alternative to conventional heating. rsc.org

Aqueous Reaction Media: Utilizing water as a solvent, where feasible, aligns with green chemistry goals by replacing volatile organic compounds (VOCs). rsc.org

Atom Economy: Developing synthetic pathways with high atom economy, such as modified Gabriel syntheses with recyclable reagents, ensures that a maximal proportion of reactant atoms are incorporated into the final product. rsc.org

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Biomass-derived (e.g., Furfural) |

| Solvents | Volatile Organic Compounds (VOCs) | Water, minimal solvents, or solvent-free |

| Energy Input | Prolonged conventional heating | Microwave irradiation, lower temperatures |

| Byproducts | Stoichiometric waste | Catalytic processes, recyclable reagents |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to improving the synthesis of this compound. While traditional methods may rely on stoichiometric Lewis acids, future research will explore more sophisticated and sustainable catalytic systems to enhance reaction efficiency, selectivity, and ease of separation.

Key areas of exploration include:

Advanced Lewis Acid Catalysis: Investigating highly efficient Lewis acids, such as iron-based catalysts like Fe₂(SO₄)₃, could offer effective and more environmentally benign alternatives to traditional catalysts. mdpi.com Scandium triflate (Sc(OTf)₃) has also shown promise in mediating related cycloaddition reactions to form heterocyclic structures. nih.gov

Transition Metal Catalysis: Palladium and copper catalytic systems are effective in forming C-N bonds, as seen in coupling reactions like the Fukuyama amine synthesis. Future work could focus on developing catalysts with higher turnover numbers and lower metal leaching.

Heterogeneous Catalysts: The development of solid-supported catalysts, such as nickel-doped molybdenum carbide on carbon supports, offers significant advantages. mdpi.com These catalysts are easily separated from the reaction mixture, allowing for recycling and use in continuous flow systems, which are highly desirable for industrial-scale production. mdpi.com

Catalyst-Free Systems: For certain reaction steps, exploring catalyst-free conditions, such as one-pot reactions in refluxing ethanol, could provide the simplest and most cost-effective synthetic route, minimizing both cost and catalyst-related waste streams. mdpi.com

Strategies for Targeted Chemo- and Regioselective Functionalization of the Compound

The ability to selectively modify specific parts of the this compound molecule is crucial for creating analogues with potentially enhanced biological activities or material properties. The compound features multiple reactive sites: the furan (B31954) ring, the benzyl (B1604629) ring, and the secondary amine. Future research will focus on achieving high chemo- and regioselectivity.

Chemoselectivity (differentiating between functional groups) can be achieved by:

Use of Protecting Groups: Shielding the reactive secondary amine with a suitable protecting group, such as a nitrobenzenesulfonamide, allows for selective functionalization of the aromatic rings without side reactions like over-alkylation at the nitrogen atom.

Reaction Condition Optimization: Carefully controlling parameters like temperature, stoichiometry, and reaction time can favor one reaction pathway over another, for instance, promoting mono-alkylation over di-alkylation.

Regioselectivity (controlling the position of functionalization on a ring) can be addressed by:

Directing Group Effects: The existing methoxy (B1213986) group on the benzyl ring and the ether oxygen in the furan ring can direct incoming electrophiles to specific positions.

Catalyst Control: The choice of catalyst can influence the site of reaction. For instance, specific Pd/Cu systems can be employed to achieve regioselective coupling reactions.

Future work will likely involve a combination of these strategies to synthesize a library of derivatives functionalized at precise locations, enabling detailed structure-activity relationship (SAR) studies.

Advanced Methodologies for Spectroscopic and Computational Characterization

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is essential. Advanced analytical and computational methods are critical for this purpose.

Spectroscopic Techniques:

Multi-dimensional NMR: Beyond standard ¹H and ¹³C NMR, two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) will be employed to unambiguously assign signals and elucidate through-bond and through-space correlations, confirming the compound's structure and revealing its preferred conformation in solution. peerj.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is indispensable for confirming the elemental composition of the synthesized compound and its derivatives. peerj.com

Vibrational Spectroscopy: Detailed analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra can provide valuable information on the vibrational modes of the molecule, helping to confirm the presence of specific functional groups and bonding patterns. mdpi.comresearchgate.net

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties (e.g., NMR chemical shifts, IR frequencies). jmaterenvironsci.comresearchgate.net These theoretical predictions can complement experimental data, aiding in spectral interpretation and providing insights into the molecule's reactivity.

Molecular Docking: Computational docking models can predict how this compound might bind to biological targets like enzymes or receptors. These simulations can help elucidate potential mechanisms of action and guide the design of new derivatives with improved therapeutic potential.

| Methodology | Application | Type of Information Obtained |

|---|---|---|

| 2D NMR (HSQC, NOESY) | Structural Elucidation | C-H correlations, spatial proximity of protons, conformational analysis |

| HRMS | Compositional Analysis | Exact molecular formula |

| DFT Calculations | Theoretical Chemistry | Optimized geometry, electronic properties, predicted spectra |

| Molecular Docking | Computational Biology | Binding affinity and mode at a biological target |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Furan-2-ylmethyl-(4-methoxy-benzyl)-amine?

- Methodological Answer : The compound can be synthesized via methods like the Fukuyama amine synthesis, which involves coupling a thioester with an amine in the presence of a palladium catalyst. For derivatives containing (4-methoxy-benzyl) groups, solid-phase synthesis and chemoselective coupling (e.g., using N-(4-methoxy-benzyl)-2-nitrobenzenesulfonamide intermediates) are effective. Reaction optimization includes controlling temperature, solvent polarity, and protecting group strategies to minimize side products .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction provides precise structural data, including bond lengths and angles. Complementary techniques include - and -NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FTIR for identifying vibrational modes of the furan and methoxy groups. Crystallographic studies of analogous compounds (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxy-benzylidene)-1,3,4-thiadiazol-2-amine) highlight the planar geometry of the aromatic systems .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to quantify purity. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis confirms stoichiometric ratios. Refractive index and melting point measurements serve as preliminary checks for batch consistency .

Advanced Research Questions

Q. How can enzymatic methods improve the sustainability of synthesizing this compound?

- Methodological Answer : Engineered enzymes, such as alcohol dehydrogenases and transaminases, enable redox-neutral pathways for converting bio-based alcohols to amines. For example, a two-enzyme system (alcohol dehydrogenase + amine dehydrogenase) can oxidize furfuryl alcohol derivatives to furan-2-ylmethyl intermediates while recycling NADH cofactors. This approach reduces reliance on petrochemical precursors and minimizes toxic byproducts .

Q. What strategies minimize side products during the synthesis of (4-methoxy-benzyl)-amine derivatives?

- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) are mitigated by:

- Using chemoselective protecting groups (e.g., nitrobenzenesulfonamide) to shield the amine during coupling .

- Optimizing reaction stoichiometry and temperature to favor mono-alkylation over di-alkylation .

- Employing regioselective catalysts (e.g., Pd/Cu systems) to direct coupling to the furan ring’s α-position .

Q. How does structural modification of the furan ring influence the compound’s pharmacological activity?

- Methodological Answer : Analog studies (e.g., furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine) reveal that electron-withdrawing substituents on the furan ring enhance antibacterial activity against Mycobacterium tuberculosis (MIC: 40 µg/mL). Computational docking models suggest that the furan oxygen’s lone pairs interact with hydrophobic pockets in bacterial enzymes, while methoxy groups improve membrane permeability .

Q. What are the challenges in crystallizing this compound for structural studies?

- Methodological Answer : The compound’s flexibility (due to the benzyl-furan linkage) complicates crystallization. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.